DBCO-C6-NHS ester is an amine-reactive compound, which can be used to modify an amine-containing molecule in organic media. This reagent isn't soluble in aqueous media. The extended 6-carbon atom spacer arm improves solubility in commonly used organic solvents including dichloromethane, chloroform, THF, and ethyl acetate and it also improves derivatization efficiency and stability of conjugates.
Related Compounds
Azide-PEG4-NHS ester
Compound Description: Azide-PEG4-NHS ester is a heterobifunctional crosslinker containing an azide group and an NHS ester. It's commonly used for bioconjugation, enabling the attachment of molecules containing azide groups to those containing primary amines. In the context of the provided papers, Azide-PEG4-NHS ester was used to modify gelatin for creating click-crosslinkable and photodegradable hydrogels. []
DBCO-Peg5-NHS ester
Compound Description: DBCO-Peg5-NHS ester is another heterobifunctional crosslinker similar to DBCO-C6-NHS ester. It features a DBCO group for copper-free click chemistry and an NHS ester for conjugation with amine-containing molecules. The presence of a PEG5 linker between the two reactive groups provides increased water solubility and flexibility. This compound is used for labeling antibodies with MuSIC probes by conjugating to antibodies and then attaching a single-stranded DNA "docking strand" for subsequent hybridization with fluorescently labeled oligos. []
DBCO-PC-4armPEG
Compound Description: DBCO-PC-4armPEG is synthesized by reacting NHS-PC-4armPEG with DBCO-PEG4-amine. It is a multi-arm PEG derivative functionalized with DBCO groups. These features make it suitable for creating hydrogels with tunable properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
DAPI or 4',6-diamidino-2-phenylindole, is a fluorescent stain that binds strongly to adenine-thymine-rich regions in DNA. It is extensively used in the field of fluorescence microscopy. Because DAPI can pass through the cell membrane intact, it can color live and fixed cells. However, it can pass through the membrane less efficiently in live cells. This is a marker of the viability of membranes.
The background of DAPI
The first time DAPI was synthesized was in 1971 in the lab at the time of Otto Dann as part of the search for drugs to treat the disease of trypanosomiasis. While it failed as a medication, further research revealed that it bound firmly to DNA and became fluorescent when it was attached. This resulted in its application to identify mitochondrial DNA during ultracentrifugation in 1975. This was the first time anyone used DAPI as a DNA fluorescent stain.
Strong fluorescence, when bound to DNA, led to the rapid adoption of DAPI for fluorescent staining of DNA for fluorescence microscopy. Its use for detecting DNA in plant, metazoa, and bacteria cells and virus particles was demonstrated in the late 1970s, and quantitative staining of DNA inside cells was shown in 1977. The use of DAPI as a DNA stain for flow cytometry was also shown around this time.
The properties of fluorescence are a part of DAPI
DAPI's absorption is maximum at 358 nanometers (ultraviolet) when bound to double-stranded DNA, and its emission peak is 461 nanometers (blue). For fluorescence microscopy, DAPI is activated by ultraviolet light and absorbed using a cyan/blue filter. Its emission peak can be pretty broad.DAPI can also bind to DNA but is not as intensely fluorescent. Its emission changes to about 500 nm when attached to the RNA.
DAPI (magenta) is attached in the DNA minor groove (green and blue). In PDB, 1D30.DAPI's blue light emission makes it ideal for microscopists looking to employ several fluorescent stains within the same sample. There is a little overlap in the presence of DAPI and green fluorescent molecules, such as fluorescein and the green fluorescent protein (GFP). Still, the result of this overlap is minimal. Utilizing spectral unmixing may be a factor when a detailed analysis of images is needed.
Applications of DAPI
DAPI is a good choice for staining cells in a fixed fashion. The amount of DAPI required to stain live cells is typically very high.
In addition to analytical fluorescence microscopes, DAPI is also used to label cells to determine the DNA of the contaminating Mycoplasma or viruses. The Mycoplasma or virus that is labeled particles in the growth medium emits light when stained with DAPI, making them easy to identify.
Dapitant, also known as RPR100893, is potent and selective NK1 receptor antagonist both in vitro and in vivo, and exhibits high affinity for guinea pig and human NK1 receptor . Dapitant was developed as a potential drug for the acute treatment of migraine. However, in clinical trials, it was not effective.
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are highly specific and potent allosteric inhibitors of HIV-1 reverse transcriptase. Dapivirine, a diarylpyrimidine derivative of the potent NNRTI efavirenz, inhibits HIV-1 reverse transcriptase with an IC50 value of 24 nM in vitro. It impedes the late stages of HIV-1 infection by interfering with HIV-1 Gag-Pol polyprotein processing. Dapivirine is a diarylpyrimidine non-nucleoside reverse transcriptase inhibitor. Dapivirine has activity against wild-type virus strains and strains harboring different NNRTI resistance-inducing mutations and may have direct virucidal activity. Dapivirine has been investigated for the prevention of HIV-1 Infections and Topical Penile Exposures.
Dapoxetine (hydrochloride) is an analytical reference standard that is categorized as a selective serotonin reuptake inhibitor. It provides improvement in several parameters related to premature ejaculation in clinical trials. This product is intended for research and forensic applications. Dapoxetine Hydrochloride is a selective serotonin reuptake inhibitor (SSRI).
Antibacterial and anti-inflammatory agent. Neuroprotective and anti-apoptotic effects. Dapsone is an anti-inflammatory, antimalarial, and antibacterial compound. In vivo, dapsone (34 μg/animal per day) reduces epidermal hyperproliferation and epithelial thickness in the esophagus in a mouse model of proliferative dermatitis. It reduces lipid peroxidation, myeloperoxidase activity, and cellular apoptosis in the striatum of rats following ischemia and reperfusion injury. Dapsone reduces growth of M. leprae in the footpad of mice (MIC = 0.01-0.03 μg/ml in sera) and induces clearance of P. knowlesi infections in macaques. It also reduces the number of P. gallinaceum sporozoites in a mosquito population allowed to feed on dapsone-treated chicks. Formulations containing dapsone have been used in the treatment of malaria, acne, dermatitis, and leprosy. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. 4-aminophenyl sulfone (DDS) is a diamine-based hardener that is used to cure epoxy-based resins. Dapsone is a synthetic antibiotic belonging to the class of sulfonamides, which show inhibitory action against most gram-positive and many gram-negative organisms. Dapsone is an antibacterial drug, belongs to a class of compounds known as sulfones. It acts by inhibiting the synthesis of dihydrofolic acid through competition with para-aminobenzoate for the active site of dihydropteroate synthetase, thereby inhibiting the growth of microorganisms that are dependent on endogenous folic acid synthesis. It is used in primary treatment of dermatitis herpetiformis and in combination with other drugs to treat leprosy. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Dapsone is a synthetic derivative of diamino-sulfone with anti-inflammatory and anti-bacterial properties. As a structural analog of p-aminobenzoic acid (PABA), dapsone inhibits dihydropteroate synthase (DHPS), an enzyme important in folate synthesis, resulting in a depletion of the folate pool and a reduction in the amount of thymidylate available for DNA synthesis. Although the exact mechanism through which dapsone exerts its anti-inflammatory activity has yet to be fully elucidated, this agent interferes with the activation and oxidative damage of myeloperoxidase in neutrophils and inhibits the integrin-mediated adherence and chemotaxis of neutrophils. Dapsone's anti-inflammatory activities may contribute to the effects seen upon topical administration. Dapsone, also known as diaphenylsulfone or dadps, belongs to the class of organic compounds known as benzenesulfonyl compounds. These are aromatic compounds containing a benzenesulfonyl group, which consists of a monocyclic benzene moiety that carries a sulfonyl group. Dapsone is a drug which is used for the treatment and management of leprosy and dermatitis herpetiformis. Dapsone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Dapsone has been detected in multiple biofluids, such as urine and blood. Within the cell, dapsone is primarily located in the cytoplasm and membrane (predicted from logP). Dapsone participates in a number of enzymatic reactions. In particular, dapsone can be biosynthesized from diphenyl sulfone. Dapsone is also a parent compound for other transformation products, including but not limited to, nitroso-dapsone, monoacetyldapsone, and acedapsone. Dapsone is a potentially toxic compound. Dapsone is a sulfonamide related drug used for the therapy of leprosy and dermatitis herpetiformis. Dapsone has been linked with rare cases of idiosyncratic liver injury, similar to that seen with the sulfonamides.
Daprodustat (GSK1278863) is an oral active hypoxia-inducible prolylhydroxylase (HIFPH) inhibitor used to treat anemia caused by chronic kidney disease.
Daprodustat, a potent, selective, and orally-active inhibitor of all three HIF isozymes (PHD1, PHD2, PHD3, and PHD3), has IC50 values of 3.5 to 22.2 to 5.5 nM.
Bioactivity of Daprodustat
Daprodustat is an inhibitor for hypoxia-inducible protein hydroxylase, HIF PH1, HIF PH2, and HIF PH3 (IC50s=3.5, 22.2, and 5.5nM, respectively). The accumulation of HIF-1a (25 or 50 uM) and HIF-2a (50 uM) in Hep3B cell cultures are induced by daprodustat. In vivo, 60 mg/kg of daprodustat increases plasma levels (EPO). The doses of 3, 10, 30, and 30 mg/kg increase mice's number of reticulocytes and hemoglobin levels.
Mechanism of action of Dapustat
Preclinical studies have shown that Daprodustat stabilizes HIFa cell lines and results in an increase in the production of erythropoietin. A single dose of Daprodustat caused significant increases in plasma EPO in normal mice but minimal plasma vascular endothelial factor (VEGFA) concentrations. Following oral administration once daily, Daprodustat produced significant increases in red cell mass and reticulocytes in preclinical animals. The drug also has a nonclinical toxic profile that supports continued clinical development. Daprodustat showed good tolerability in phase 1. It increased EPO levels in apparently healthy patients proportionally to its dose. In phase 2a, studies in non-dialysis-dependent chronic kidney disease (NDD CKD) and end-stage renal disease Daprodustat, 4-10 mg once daily, produced a dose-dependent increase in hemoglobin relative to placebo.
Uses of Daprodustat
Daprodustat is an inhibitor for hypoxia-inducible factors (HIF) prolyl hydrolase. It increases HIF stability. It is orally absorbable, stimulates erythropoiesis, and induces an effective EPO response in animal models. Daprodustat is being studied in clinical trials as a treatment for anemia due to chronic kidney disease.
Daprodustat is also known as GSK1278863. It is a novel HIF prolyl hydroxylase inhibitor. Hypoxia-inducible factor (HIF), stabilization by HIF hydroxylase inhibitors (PhD), may improve ischemic circumstances such as peripheral arterial disease (PAD). For a short time, treatment with a novel HIF -prolylhydroxylase inhibitor (GSK1278863) did not improve performance in subjects with limited peripheral artery disease.